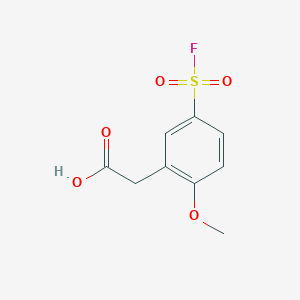

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFSLBNPROVCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137569-56-1 | |

| Record name | 2-[5-(fluorosulfonyl)-2-methoxyphenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Application of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid: A Technical Guide

Executive Summary

The development of targeted covalent inhibitors and chemical probes has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry framework pioneered by K. Barry Sharpless[1]. Central to this methodology are sulfonyl fluorides ( −SO2F ), which offer an unparalleled balance of aqueous stability and context-specific reactivity toward nucleophilic amino acid residues (tyrosine, lysine, serine, and histidine)[2].

This whitepaper provides an in-depth, self-validating technical guide for the synthesis of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid (CAS: 2137569-56-1). As a bifunctional SuFEx building block, this compound features both a reactive sulfonyl fluoride warhead for covalent protein conjugation and a carboxylic acid handle for straightforward peptide coupling or synthetic derivatization.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid is achieved through a robust, two-step sequence starting from commercially available 2-methoxyphenylacetic acid [3],[4].

-

Regioselective Chlorosulfonation: The first step involves the electrophilic aromatic substitution (EAS) of 2-methoxyphenylacetic acid using chlorosulfonic acid ( ClSO3H ). The regioselectivity is strictly dictated by the electronic and steric properties of the starting material. The methoxy group ( −OCH3 ) is a powerful, sterically compact ortho/para-directing activator. The acetic acid moiety ( −CH2COOH ) is also ortho/para-directing but is sterically bulkier and less activating. Consequently, the electrophilic chlorosulfonium ion exclusively attacks the sterically unhindered and electronically enriched 5-position (para to the methoxy group), yielding 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid[5].

-

Halogen Exchange (Fluorination): The intermediate sulfonyl chloride is highly susceptible to hydrolysis. It is rapidly converted to the stable sulfonyl fluoride using potassium bifluoride ( KHF2 ) in a biphasic solvent system. The thermodynamic stability of the S–F bond drives the reaction forward, while the mildly acidic nature of KHF2 prevents the undesired hydrolysis of the sulfonyl warhead[6].

Two-step synthesis pathway of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid via chlorosulfonation.

Physicochemical & Reactivity Profiling

To ensure experimental reproducibility and logical assay design, it is critical to understand the physicochemical properties of the intermediates and the kinetic advantages of the sulfonyl fluoride warhead.

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Weight | Physical State | Key Functional Groups |

| 2-Methoxyphenylacetic acid | 93-25-4[3] | 166.17 g/mol | White solid | Carboxylic acid, Methoxy |

| 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid | N/A | 264.68 g/mol | Off-white solid | Sulfonyl chloride, Carboxylic acid |

| 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | 2137569-56-1 | 248.23 g/mol | Pale yellow solid | Sulfonyl fluoride, Carboxylic acid |

Table 2: Comparative Warhead Reactivity (Sulfonyl Chloride vs. Sulfonyl Fluoride)

| Property | Sulfonyl Chloride ( −SO2Cl ) | Sulfonyl Fluoride ( −SO2F ) |

| Aqueous Stability | Low (Rapid hydrolysis) | High (Stable in aqueous buffers)[2] |

| Reactivity Profile | Broad, non-specific electrophile | Highly specific (SuFEx click chemistry)[1] |

| Protein Targeting | High off-target labeling | Context-specific (Tyr, Lys, Ser, His)[2] |

| Storage | Moisture-sensitive, requires inert gas | Bench-stable, resistant to reduction |

Experimental Workflows: Step-by-Step Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure trustworthiness and high yields.

Step 1: Synthesis of 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid

Objective: Regioselective installation of the sulfonyl chloride group. Safety Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl gas. Perform all operations in a well-ventilated fume hood using rigorous anhydrous techniques.

-

Preparation: Equip a thoroughly flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add chlorosulfonic acid (5.0 equivalents, ~30 mL).

-

Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: Strict temperature control is required to prevent polysulfonation and oxidative degradation of the aromatic ring.

-

Addition: Slowly add 2-methoxyphenylacetic acid (10.0 g, 60.2 mmol, 1.0 eq)[4] portion-wise over 45 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3–4 hours.

-

In-Process Control (IPC): Quench a 10 µL aliquot in 1 mL of cold methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester derivative confirms the successful formation of the sulfonyl chloride.

-

Workup: Carefully and slowly pour the reaction mixture over 300 g of crushed ice with vigorous stirring. A white precipitate will form immediately.

-

Isolation: Filter the precipitate through a sintered glass funnel, wash extensively with ice-cold water (3 × 50 mL) to remove residual acid, and dry under high vacuum to afford the intermediate as an off-white solid. Use immediately in the next step to prevent hydrolysis.

Step 2: Synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

Objective: Halogen exchange via SuFEx catalysis to yield the stable probe.

-

Solvent System: Dissolve the crude 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid from Step 1 in 100 mL of Acetonitrile ( CH3CN ).

-

Fluorination: Prepare a saturated aqueous solution of Potassium bifluoride ( KHF2 , 3.0 equivalents)[6]. Add this solution dropwise to the stirring acetonitrile mixture at room temperature. Causality: KHF2 is superior to KF because the bifluoride anion ( HF2− ) provides a mildly acidic microenvironment that suppresses the hydrolysis of both the sulfonyl chloride starting material and the sulfonyl fluoride product[6].

-

Reaction: Stir the biphasic mixture vigorously for 6–8 hours at room temperature.

-

In-Process Control (IPC): Monitor the reaction by 19F NMR. The reaction is complete when a distinct, sharp singlet appears between +50 to +65 ppm, characteristic of the −SO2F group.

-

Workup: Concentrate the mixture in vacuo to remove the majority of the acetonitrile. Extract the aqueous residue with Ethyl Acetate (3 × 75 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient containing 0.1% Formic Acid) to yield the pure 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid.

Applications in Chemical Biology (SuFEx Click Chemistry)

Once synthesized, the carboxylic acid moiety of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid can be coupled to amines, peptides, or small-molecule ligands using standard amide coupling reagents (e.g., HATU, EDC/NHS). The resulting probe is then utilized for targeted covalent inhibition or fragment screening[2].

The SuFEx warhead remains completely inert in biological buffers until it binds to its specific protein target. Upon binding, the microenvironment of the protein active site (often involving a hydrogen-bond network or a proximal basic residue) activates the S–F bond, triggering a rapid and irreversible covalent conjugation with a nucleophilic amino acid[1],[6].

SuFEx-mediated covalent conjugation workflow between a sulfonyl fluoride and a protein target.

References

-

PubChem - NIH. "2-Methoxyphenylacetic acid | C9H10O3 | CID 7134." National Center for Biotechnology Information. Available at:[Link]

-

CCS Publishing. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Society. Available at:[Link]

-

MDPI. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. Available at: [Link]

-

PNAS. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences. Available at: [Link]

-

American Chemical Society (ACS). "SOME DERIVATIVES OF HOMOANISIC ACID." Journal of Organic Chemistry. Available at:[Link]

Sources

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 2. mdpi.com [mdpi.com]

- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxyphenylacetic acid 98 93-25-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid: A Bifunctional Hub for SuFEx Click Chemistry and Covalent Probe Discovery

Executive Summary

The development of targeted covalent inhibitors and activity-based protein profiling (ABPP) probes relies heavily on the precise engineering of electrophilic warheads. 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid represents a highly versatile, bifunctional building block designed for modern chemical biology.

Nomenclature & Registry Note: The CAS registry number 383134-85-8 formally corresponds to the core precursor scaffold, 2-(5-Fluoro-2-methoxyphenyl)acetic acid [1]. However, in advanced drug discovery workflows, this scaffold is frequently elaborated into its 5-fluorosulfonyl derivative. This transformation upgrades the molecule from a simple building block into a dual-action hub: the acetic acid moiety allows for standard, orthogonal amide or ester couplings, while the latent fluorosulfonyl ( −SO2F ) group serves as a highly selective warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [2].

This whitepaper provides an in-depth technical guide on the mechanistic causality, self-validating experimental protocols, and chemical biology applications of this bifunctional SuFEx hub.

Chemical Properties & Structural Rationale

To design effective synthetic workflows, researchers must understand the physicochemical distinctions between the base fluoro-scaffold and the active fluorosulfonyl hub.

Table 1: Comparative Physicochemical Properties

| Property | Core Scaffold (CAS 383134-85-8) | Active Hub (5-Fluorosulfonyl Derivative) |

| Chemical Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid |

| Molecular Formula | C9H9FO3 | C9H9FO5S |

| Molecular Weight | 184.16 g/mol | 248.22 g/mol |

| Electrophilic Motif | Aryl Fluoride | Aryl Sulfonyl Fluoride ( −SO2F ) |

| Primary Reactivity | Carboxylic acid coupling | Bifunctional: Amide coupling + SuFEx ligation |

| Aqueous Stability | High | Exceptionally High (Latent Electrophile) |

The SuFEx Advantage: Causality Behind the −SO2F Selection

Historically, sulfonyl chlorides ( −SO2Cl ) were used to form sulfonamides and sulfonates. However, the S(VI)−Cl bond is highly susceptible to rapid hydrolysis in aqueous media, rendering it virtually useless for live-cell biological applications.

By replacing chlorine with fluorine, the resulting sulfonyl fluoride exhibits a unique "reactivity-stability paradox." The S(VI)−F bond is thermodynamically highly stable and resistant to reduction, oxidation, and aqueous hydrolysis [3]. It remains completely inert ("latent") until it is either activated by a specific catalyst (e.g., DBU, BEMP, or Bifluoride) or brought into close spatial proximity with a specific protein nucleophile (such as the side chains of Tyrosine, Lysine, or Histidine) [4].

Mechanistic Insights into SuFEx Catalysis

To utilize 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid effectively, one must control the activation of the −SO2F group. The exchange of the strong S−F bond for an S−O or S−N bond requires overcoming a significant kinetic barrier.

-

Organosuperbase Catalysis (DBU/BEMP): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts primarily as a Brønsted base to deprotonate incoming nucleophiles (like phenols), while simultaneously participating in transition-state stabilization through hydrogen bonding with the departing fluoride ion [5].

-

Bifluoride Catalysis ( HF2− ): Potassium bifluoride ( KHF2 ) provides an acidic bifluoride species that facilitates the departure of the fluoride leaving group, enabling extremely low catalyst loadings (down to 0.05 mol%) and broader substrate tolerance [6].

Fig 1: Catalytic cycle of SuFEx click chemistry activating the latent fluorosulfonyl group.

Self-Validating Experimental Protocols

The true power of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid lies in its orthogonality. The carboxylic acid can be functionalized without triggering the −SO2F group, provided basic conditions are carefully controlled.

Protocol 1: Orthogonal Amide Coupling (Leaving −SO2F Intact)

Objective: Conjugate a primary amine to the acetic acid moiety while preserving the SuFEx warhead. Causality: HATU is utilized as the coupling reagent because it rapidly activates the carboxylic acid at room temperature. DIPEA (a sterically hindered base) is used instead of DBU; DIPEA is insufficiently nucleophilic/basic to activate the S(VI)−F bond, ensuring the warhead remains intact.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

-

Activation: Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (2.5 equiv, 1.25 mmol). Stir at room temperature for 10 minutes to form the active ester.

-

Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dropwise. Stir for 2–4 hours at room temperature.

-

Validation (Critical): Monitor via LC-MS. The target mass must show the [M+H]+ peak of the amide, and the isotopic pattern must confirm the retention of the +82 Da −SO2F mass.

-

Workup: Quench with water, extract with EtOAc ( 3×10 mL), wash with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: SuFEx Ligation of the Intermediate

Objective: React the preserved −SO2F group with a phenolic target to form a stable aryl sulfonate. Causality: DBU is introduced to actively deprotonate the phenol and stabilize the transition state, forcing the displacement of the highly stable fluoride ion.

Step-by-Step Methodology:

-

Preparation: Dissolve the amide intermediate from Protocol 1 (1.0 equiv, 0.2 mmol) and the target phenol (1.2 equiv, 0.24 mmol) in anhydrous Acetonitrile (2.0 mL).

-

Catalysis: Add DBU (0.2 equiv, 0.04 mmol). For highly unreactive phenols, switch to KHF2 (0.1 equiv) in a biphasic MeCN/Water system.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Validation: Analyze via 19F NMR. The disappearance of the sharp singlet around +50 to +60 ppm (characteristic of aryl −SO2F ) confirms complete conversion.

Fig 2: Two-step orthogonal workflow leveraging acetic acid and fluorosulfonyl moieties.

Applications in Chemical Biology & Drug Development

The integration of the −SO2F moiety into the methoxyphenyl acetic acid scaffold makes this molecule a premier candidate for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .

Proximity-Enhanced Covalent Labeling

Unlike traditional cysteine-reactive warheads (e.g., acrylamides or chloroacetamides) which can suffer from off-target toxicity due to high intrinsic reactivity, sulfonyl fluorides are context-dependent [7]. When the acetic acid moiety is coupled to a target-binding ligand, the molecule is directed to a specific protein pocket.

Once bound, the local microenvironment of the protein (often featuring basic residues that lower the pKa of nearby nucleophiles) acts as an "enzyme" to catalyze the SuFEx reaction. This allows the −SO2F group to covalently capture:

-

Tyrosine (Tyr): Forming a stable aryl sulfonate.

-

Lysine (Lys): Forming a stable sulfonamide.

-

Histidine (His): Forming a transient but detectable sulfonyl-imidazolium adduct [8].

This proximity-driven causality ensures that the probe only reacts when correctly seated in the target binding site, drastically reducing background noise in complex proteomic lysates and enabling the discovery of highly selective covalent inhibitors.

References

-

Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition, 2014. Available at:[Link]

-

Barrow, A.S., et al. "The growing applications of SuFEx click chemistry". Chemical Society Reviews, 2019. Available at:[Link]

-

Narayanan, A., & Jones, L.H. "Sulfonyl fluorides as privileged warheads in chemical biology". Chemical Science, 2015. Available at:[Link]

-

Smedley, C.J., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis". Nature Chemistry, 2020. Available at:[Link]

-

Gao, B., et al. "Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates". Nature Chemistry, 2017. Available at:[Link]

-

Zheng, Q., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". Proceedings of the National Academy of Sciences (PNAS), 2019. Available at:[Link]

-

Chen, W., et al. "Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal". Angewandte Chemie International Edition, 2019. Available at:[Link]

A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with spectral data from structurally analogous compounds, we present a detailed protocol for data acquisition and an in-depth prediction and interpretation of the expected spectra. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative sources to ensure scientific integrity.

Introduction

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a multifaceted organic compound featuring a phenylacetic acid core, a methoxy substituent, and a fluorosulfonyl group. The strategic placement of these functional groups suggests its potential as a valuable building block in medicinal chemistry and materials science. The fluorosulfonyl group, in particular, is a versatile reactive handle and has been identified as a "privileged warhead" in chemical biology for its ability to form stable covalent bonds with biological nucleophiles.[1] Accurate and unambiguous structural confirmation is a prerequisite for any further investigation or application of this compound. This guide outlines the critical spectroscopic techniques—NMR, IR, and MS—required for its definitive characterization.

The molecular structure of the target compound is presented below.

Caption: Molecular structure of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for complete structural verification.

Experimental Protocol: NMR Data Acquisition

Rationale for Solvent Selection: The target molecule contains a polar carboxylic acid group and is expected to be a solid. Therefore, a polar, aprotic deuterated solvent is required to ensure sufficient solubility without causing the exchange of the acidic proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of compounds.[2][3][4] An alternative could be deuterated methanol (CD₃OD), although this would lead to the exchange of the carboxylic acid proton with deuterium.[4]

Step-by-Step Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at ~39.52 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 2 seconds.

-

An external reference standard, such as CFCl₃ (0 ppm), should be used, though modern spectrometers can reference internally.[5]

-

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons, the methoxy protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~12.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and will appear as a broad signal due to hydrogen bonding and potential exchange. |

| ~7.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the SO₂F group and meta to the CH₂COOH group. It will be split by the adjacent aromatic proton and will show long-range coupling to the fluorine atom of the SO₂F group. |

| ~7.7 | Doublet | 1H | Ar-H | Aromatic proton meta to both the SO₂F and OCH₃ groups. It will be split by the adjacent aromatic proton. |

| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the OCH₃ group and meta to the SO₂F group. It will be split by the adjacent aromatic proton. |

| ~3.9 | Singlet | 3H | OCH₃ | The methoxy protons are deshielded by the attached oxygen atom and will appear as a sharp singlet. |

| ~3.7 | Singlet | 2H | CH₂ | The methylene protons are adjacent to both the aromatic ring and the carboxylic acid group, leading to a downfield shift. They are expected to appear as a singlet. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158 | Ar-C (C-OCH₃) | The aromatic carbon attached to the electron-donating methoxy group will be shifted downfield. |

| ~140 | Ar-C (C-SO₂F) | The aromatic carbon attached to the electron-withdrawing sulfonyl fluoride group will be shifted downfield and may show coupling to the fluorine atom. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-C (C-CH₂COOH) | The aromatic carbon attached to the acetic acid moiety. |

| ~115 | Ar-CH | Aromatic methine carbon ortho to the electron-donating methoxy group will be shifted upfield. |

| ~56 | OCH₃ | The carbon of the methoxy group. |

| ~35 | CH₂ | The methylene carbon of the acetic acid moiety. |

Predicted ¹⁹F NMR Spectrum and Interpretation

¹⁹F NMR is a highly sensitive technique that will provide a definitive signal for the fluorosulfonyl group.[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| +65 to +70 | Singlet or fine multiplet | SO₂F | Based on data for various arylsulfonyl fluorides, the chemical shift is expected in this downfield region (relative to CFCl₃).[7][8] It may appear as a singlet or show fine splitting due to long-range coupling with the ortho aromatic proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Rationale for Technique: For a solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient, and rapid technique that requires minimal sample preparation.[9]

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal is clean and record a background spectrum.

-

Sample Application: Place a small amount of the solid 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

The IR spectrum will confirm the presence of the key functional groups: the carboxylic acid, the sulfonyl fluoride, the ether, and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (aromatic) | Aromatic Ring |

| ~2950 | C-H stretch (aliphatic) | CH₂ and OCH₃ |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1410 and ~1200 | S=O asymmetric & symmetric stretch | Sulfonyl Fluoride[10] |

| ~1250 | C-O stretch | Aryl Ether |

| ~800-700 | S-F stretch | Sulfonyl Fluoride[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and acidic molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation.[11][12] High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental formula.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

In positive ion mode, expect to see the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

In negative ion mode, expect to see the deprotonated molecule [M-H]⁻.

-

-

Tandem MS (MS/MS): To gain structural information, perform fragmentation analysis on the isolated molecular ion.

Predicted Mass Spectrum and Interpretation

Molecular Formula: C₉H₉FO₅S Monoisotopic Mass: 248.0155 g/mol

| Ion Mode | Predicted m/z | Ion Species |

| Positive | 249.0233 | [M+H]⁺ |

| Positive | 271.0052 | [M+Na]⁺ |

| Negative | 247.0077 | [M-H]⁻ |

Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely involve initial losses of small, stable molecules. A plausible fragmentation pathway is illustrated below.

Caption: A plausible MS/MS fragmentation pathway for the deprotonated molecule.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. By following the detailed experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The convergence of results from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry will provide an unambiguous structural assignment, paving the way for its application in scientific research and development.

References

- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed.

- One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. (2010). Journal of Fluorine Chemistry.

- Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. (2024).

- Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide. Benchchem.

- Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ioniz

- Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. (2023).

- Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Benchchem.

- How to Choose Deuterated NMR Solvents. (2026). Alfa Chemistry.

- NMR Solvents. Lab Supplies.

- Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. PMC.

- A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. Benchchem.

- Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784. PubChem.

- Synthetic Routes to Arylsulfonyl Fluorides. (2025).

- Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.

- Deuterated Solvents for NMR: Guide.

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.

- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008).

- Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC.org.

- One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.

- NMR Solvents. Sigma-Aldrich.

- SNAr or Sulfonylation? Chemoselective Amination of Halo(het)

- An Introduction to Mass Spectrometry Ioniz

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019).

- 19Flourine NMR. University of Ottawa.

- Ionization Methods in Modern Mass Spectrometry. (2025). Pharma Focus Europe.

- Ionization Methods in Mass Spectrometry: Types & Applic

- Making Molecules Fly: Ionization Methods in Mass Spectrometry. (2025). Bitesize Bio.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masspec.scripps.edu [masspec.scripps.edu]

Engineering Covalent Probes: A Technical Guide to 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid Derivatives

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) and chemical biology probes has been fundamentally accelerated by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. At the forefront of this paradigm is 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (FSM-AA) , a highly privileged bifunctional building block. By combining a highly derivatizable carboxylic acid handle with a context-dependent sulfonyl fluoride warhead, FSM-AA allows researchers to seamlessly convert reversible binding ligands into irreversible covalent probes.

This whitepaper provides an in-depth technical analysis of FSM-AA and its analogues, detailing the causality behind its structural design, quantitative reactivity profiles, and self-validating experimental protocols for drug development professionals.

Mechanistic Foundations & Structural Causality

The utility of FSM-AA is not coincidental; it is the result of precise stereoelectronic tuning. To effectively utilize this building block, one must understand the causal relationship between its structural components and its macroscopic behavior in biological systems.

-

The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike traditional sulfonyl chlorides, which hydrolyze rapidly in aqueous media, sulfonyl fluorides are kinetically inert. The S(VI) center is sterically shielded and the S–F bond is exceptionally strong (~90 kcal/mol). As established by [1], the -SO₂F group remains "dormant" until it encounters a specific protein microenvironment. Activation requires a "push-pull" mechanism: a hydrogen-bond donor in the protein pocket must coordinate the fluorine atom (pull), while a nucleophilic residue (Tyr, Lys, Ser, or His) attacks the sulfur center (push).

-

The Methoxy (-OCH₃) Substituent: Positioned para to the sulfonyl fluoride, the electron-donating methoxy group is critical for tuning the warhead's reactivity. By donating electron density into the aromatic ring via resonance, it subtly decreases the ground-state electrophilicity of the S(VI) center. This causal relationship results in a significantly extended aqueous half-life, minimizing off-target toxicity and ensuring the probe only reacts when perfectly positioned within the target's active site.

-

The Acetic Acid (-CH₂COOH) Handle: The methylene (-CH₂-) spacer isolates the carboxylic acid from the aromatic system. This orthogonality ensures that standard amide coupling conditions do not induce unwanted electronic cross-talk with the warhead, while also providing necessary conformational flexibility for the ligand to navigate protein binding channels.

Context-dependent SuFEx activation mechanism of the fluorosulfonyl warhead.

Quantitative Reactivity Profiling

The structural tuning of aryl sulfonyl fluorides directly dictates their stability and target residue preference. As demonstrated in recent [2], electron-donating groups drastically improve aqueous stability. The table below summarizes the comparative reactivity of FSM-AA against other common warheads.

| Compound / Derivative | Substituent Electronic Effect | Aqueous Half-life (pH 7.4, 37°C) | Primary Target Residue Preference |

| Phenylmethanesulfonyl fluoride (PMSF) | None (Alkyl spacer) | < 1 hour | Serine (Broad/Non-specific) |

| 4-Fluorosulfonylbenzoic acid | Strongly Electron-withdrawing | ~ 2.5 hours | Lys, Tyr, Ser |

| 2-(4-Fluorosulfonylphenyl)acetic acid | Neutral | ~ 18 hours | Tyr, Lys |

| 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | Strongly Electron-donating | > 48 hours | Context-dependent (Tyr/Lys) |

Data synthesized from foundational SuFEx stability assays. FSM-AA's extended half-life makes it the optimal choice for prolonged cellular assays where premature warhead hydrolysis would lead to false negatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Built-in analytical checkpoints guarantee that the -SO₂F warhead survives synthetic manipulation and successfully engages the biological target.

Workflow for synthesizing and applying FSM-AA based targeted covalent inhibitors.

Protocol A: Synthesis of Targeted Covalent Inhibitors (Amide Coupling)

This protocol details the conjugation of FSM-AA to a primary or secondary amine ligand. The causality behind using HATU/DIPEA is to achieve rapid coupling at room temperature, preventing the thermal or highly basic degradation of the fluorosulfonyl group.

-

Pre-activation: Dissolve FSM-AA (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for exactly 5 minutes. Rationale: Prolonged pre-activation can lead to guanidinium side-product formation.

-

Conjugation: Add the target-binding amine ligand (1.0 eq) dissolved in a minimal volume of DMF. Stir at room temperature for 2 hours.

-

Quenching & Extraction: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS.

-

Success Metric: Observation of the [M+H]+ peak corresponding to the intact sulfonyl fluoride.

-

Failure Metric: Observation of an [M−F+OH]+ peak indicates hydrolysis to the sulfonic acid. If present, reduce DIPEA equivalents to 1.5 eq in subsequent runs.

-

-

Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: In Vitro SuFEx Protein Labeling and Validation

As established in [3], intact mass spectrometry is the gold standard for validating SuFEx engagement.

-

Incubation: Dilute recombinant target protein to 2 µM in physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add the synthesized FSM-AA TCI from Protocol A to a final concentration of 20 µM (1% DMSO final).

-

Reaction Time: Incubate the mixture at 37°C for 4 hours.

-

Sample Preparation: Desalt the protein sample using a Zeba spin column or C4 ZipTip to remove unreacted small molecules and buffer salts.

-

Validation Checkpoint (Intact Protein MS): Analyze via LC-ESI-TOF mass spectrometry. Deconvolute the mass spectra.

-

Success Metric: The covalent adduct will exhibit a precise mass shift of +[Mass of TCI−20 Da] . Causality: The SuFEx reaction results in the loss of a fluoride anion (19 Da) from the probe and a proton (1 Da) from the nucleophilic amino acid residue (e.g., Tyrosine -OH).

-

Specificity Check: Digest the labeled protein with Trypsin and perform MS/MS peptide mapping to identify the exact modified residue, confirming the context-dependent nature of the labeling.

-

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Available at:[Link]

-

Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. Available at:[Link]

-

Zhao, H., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

A Theoretical and Computational Guide to 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid: Exploring Covalent Inhibitor Scaffolds

Abstract

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid stands as a molecule of significant interest within contemporary drug discovery, primarily due to its sulfonyl fluoride (-SO₂F) moiety. This functional group is a premier electrophilic "warhead" for designing targeted covalent inhibitors (TCIs), a class of therapeutics known for their enhanced potency and prolonged duration of action.[1][2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies essential for characterizing this molecule. We will dissect its structural and electronic properties, predict its reactivity, and outline a framework for modeling its interactions with biological targets, thereby offering a comprehensive roadmap for researchers in medicinal chemistry and computational drug design.

Introduction: The Rise of Covalent Inhibitors and the Role of the Sulfonyl Fluoride Warhead

The paradigm of drug design has seen a resurgence in the development of covalent inhibitors. Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their protein target.[1][3] This irreversible modification can lead to a more sustained therapeutic effect, allowing for lower and less frequent dosing, which in turn can reduce side effects and improve patient compliance.[1]

The effectiveness of a covalent inhibitor hinges on the delicate balance of its reactivity—it must be reactive enough to bond with its intended target but stable enough to avoid off-target interactions.[1] The sulfonyl fluoride group has emerged as a nearly ideal electrophilic warhead in this context.[4] It exhibits a favorable balance of stability in aqueous environments and sufficient reactivity towards nucleophilic amino acid residues like lysine, tyrosine, and histidine, which are often found in protein binding pockets.[4][5]

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid incorporates this key functional group onto a phenylacetic acid scaffold, a common structural motif in medicinal chemistry. Understanding the interplay between the sulfonyl fluoride warhead and the rest of the molecular framework is critical for designing selective and effective inhibitors. Theoretical studies provide a powerful, cost-effective means to achieve this understanding before committing to extensive synthetic and experimental work.[6][7]

Foundational Analysis: Molecular Structure and Quantum Chemical Properties

The first step in any theoretical investigation is to establish the fundamental structural and electronic properties of the molecule. This is achieved primarily through quantum mechanical methods, with Density Functional Theory (DFT) being the most widely used and effective approach for systems of this size.[7][8] DFT offers a robust balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and other essential properties.[6][9]

Computational Protocol: Geometry Optimization and Electronic Structure

A reliable theoretical model begins with an accurate prediction of the molecule's three-dimensional structure.

Step-by-Step Protocol:

-

Initial Structure Generation: A 2D sketch of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is created and converted into a preliminary 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

-

Conformational Search (Optional but Recommended): A conformational search is performed using a lower-level theory (e.g., molecular mechanics with an MMFF94 force field) to identify low-energy conformers, particularly concerning the rotation of the acetic acid and methoxy side chains.

-

DFT Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set. This level of theory accurately accounts for electron correlation and polarization.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also yield predicted vibrational spectra (IR, Raman).

-

Electronic Property Analysis: From the optimized wavefunction, key electronic properties are calculated, including molecular orbital energies (HOMO, LUMO), the electrostatic potential (ESP) map, and atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).

Interpreting the Data: Insights into Reactivity

The outputs from these DFT calculations provide a wealth of information.

| Calculated Property | Significance for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles. This is crucial for understanding steric hindrance around the reactive sulfonyl fluoride group. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface. For this molecule, the ESP map will highlight the electrophilic nature of the sulfur atom in the -SO₂F group, indicating it as the primary site for nucleophilic attack. |

| Atomic Charges | Quantifies the partial charge on each atom. A significant positive charge on the sulfur atom further confirms its electrophilicity and susceptibility to reaction with nucleophilic amino acid residues.[4] |

Visualization: Computational Workflow for Structural Analysis

The following diagram illustrates the logical flow for the foundational theoretical analysis of the molecule.

Caption: Workflow for DFT-based structural and electronic characterization.

Modeling Covalent Bond Formation: Simulating the Reaction with a Biological Nucleophile

The ultimate goal of using 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid as a scaffold is to form a covalent bond with a target protein.[10][11] Theoretical chemistry can model this process to predict reactivity and guide the design of more potent and selective inhibitors.

A common approach is to model the reaction between the sulfonyl fluoride and a representative amino acid nucleophile, such as the side chain of serine (a primary alcohol) or lysine (a primary amine).

Computational Protocol: Transition State Searching

Identifying the transition state (TS) of the reaction is key to understanding its kinetics. The energy of the TS determines the activation energy barrier, which dictates the reaction rate.

Step-by-Step Protocol:

-

Reactant Complex Formation: An initial complex is built with the optimized structure of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and a simplified nucleophile (e.g., methanol to represent serine, or methylamine for lysine), positioned for attack on the sulfur atom.

-

Transition State Search: A TS search calculation is initiated from the reactant complex. This is a complex calculation that locates the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are commonly used in software packages like Gaussian.[8]

-

TS Verification: The located TS structure is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the S-F bond breaking and the S-Nucleophile bond forming).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS. This calculation maps the reaction pathway from the transition state down to the reactant and product energy minima, confirming that the located TS connects the desired species.

-

Energy Profile Construction: The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile and determine the activation energy.

Application in Drug Design: Rationalizing Reactivity

The activation energy derived from these calculations is a critical parameter. A lower activation energy implies a faster reaction rate. By computationally screening different nucleophiles (e.g., serine vs. lysine vs. tyrosine), researchers can predict which amino acid residues the warhead is most likely to react with.[4] Furthermore, modifications to the phenylacetic acid scaffold can be modeled to see how they influence the activation energy, providing a rational basis for tuning the warhead's reactivity.[12]

Visualization: Docking and Covalent Modification Workflow

This diagram outlines the process of predicting how the molecule binds to a target and subsequently forms a covalent bond.

Caption: A workflow for predicting target binding and covalent reaction.

Conclusion and Future Directions

The theoretical study of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid provides invaluable insights for its development as a covalent inhibitor scaffold. Through the application of DFT and transition state theory, we can build a detailed, atom-level understanding of its structural preferences, electronic nature, and intrinsic reactivity. These computational models serve as a predictive engine, enabling the rational design of derivatives with fine-tuned properties for enhanced potency and selectivity. Future work should focus on integrating these quantum mechanical calculations with larger-scale simulations, such as molecular dynamics (MD), to study the behavior of the ligand-protein complex in a dynamic, solvated environment, further refining our understanding of the entire inhibition process.

References

-

CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

-

Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

-

Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. PMC - NIH. [Link]

-

Wikipedia. Targeted covalent inhibitors. [Link]

-

Evotec. Covalent Drug Discovery. [Link]

-

Domainex. Covalent inhibitor drug discovery. [Link]

-

PubMed. (2024, December 15). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. [Link]

-

Bentham Science Publishers. Quantum Chemistry in Drug Design: Density Function Theory (DFT) and Other Quantum Mechanics (QM)-related Approaches. [Link]

-

Longdom.org. Role of DFT in Drug Design: A Mini Review. [Link]

-

PMC. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

ChemCopilot. (2025, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. [Link]

-

ResearchGate. (2025, August 10). Application of Sulfonyl Fluorides in Organic Transformation | Request PDF. [Link]

-

Doyle Group, Princeton University. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

-

ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

Sources

- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 2. Covalent Drugs | Evotec [evotec.com]

- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. longdom.org [longdom.org]

- 8. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 11. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid as a Bifunctional SuFEx Hub in Drug Discovery

Executive Summary & Mechanistic Rationale

The compound 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a highly versatile, bifunctional chemical intermediate designed for modern drug discovery and chemical biology. It elegantly merges two distinct reactive moieties: an aliphatic carboxylic acid for standard bioconjugation, and an aromatic sulfonyl fluoride ( −SO2F ) that serves as a Sulfur Fluoride Exchange (SuFEx) warhead[1].

In the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes, researchers require building blocks that can be functionalized without premature degradation of the covalent warhead. This intermediate achieves precisely that through orthogonal reactivity . The carboxylic acid can be subjected to standard amide coupling conditions (e.g., HATU/DIPEA) to attach pharmacophores, fluorophores, or affinity tags. Meanwhile, the −SO2F group acts as a "sleeping beauty" warhead—it remains completely inert in aqueous media and standard organic basic conditions, only awakening to form a permanent covalent bond when perfectly positioned within a protein's binding pocket[2].

Orthogonal Reactivity: The "Sleeping Beauty" Principle

The causality behind the success of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid lies in the unique thermodynamic stability of the S(VI)-F bond. Unlike sulfonyl chlorides ( −SO2Cl ), which rapidly hydrolyze in water and react indiscriminately with nucleophiles, sulfonyl fluorides are highly resistant to oxidation, reduction, and hydrolysis[1].

When the functionalized probe binds to its target protein, the local microenvironment (often featuring a hydrogen-bond network or a proximal basic residue) lowers the activation energy for S-F cleavage. This allows a context-specific nucleophilic residue—typically Tyrosine, Lysine, Serine, or Histidine—to displace the fluoride ion, resulting in an irreversible sulfonamide or sulfonate linkage[3]. The methoxy group at the 2-position of the phenyl ring provides additional steric and electronic tuning, subtly modulating the electrophilicity of the para-positioned sulfonyl fluoride.

Fig 1: Orthogonal synthesis workflow utilizing the bifunctional intermediate.

Quantitative Data: Warhead Comparison

To understand the strategic advantage of using this specific fluorosulfonyl intermediate, we must compare it against traditional covalent warheads. The table below summarizes the physicochemical and reactive properties that dictate experimental choices.

| Warhead Type | Aqueous Stability ( t1/2 at pH 7.4) | Target Amino Acid Residues | Reactivity Profile & Selectivity |

| Sulfonyl Fluoride ( −SO2F ) | > 72 hours | Tyr, Lys, Ser, His | High selectivity; requires microenvironment activation (SuFEx). |

| Sulfonyl Chloride ( −SO2Cl ) | < 5 minutes | Non-specific | Poor selectivity; highly prone to rapid hydrolysis. |

| Acrylamide | > 72 hours | Cys (predominantly) | Moderate to high selectivity; relies on Michael addition. |

| Chloroacetamide | ~ 24 hours | Cys, Lys | Low to moderate selectivity; prone to off-target alkylation. |

Data synthesis based on established SuFEx profiling and covalent fragment screening parameters[3].

Experimental Workflows & Protocols

The following protocols provide a self-validating system for utilizing 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. By incorporating specific analytical checkpoints, researchers can ensure the integrity of the S-F bond throughout the synthetic sequence.

Protocol A: Amide Coupling (Pharmacophore Attachment)

Objective: To conjugate a primary or secondary amine (representing a target-binding pharmacophore) to the acetic acid moiety without degrading the sulfonyl fluoride warhead.

Causality & Reagent Choice: HATU is selected as the coupling agent because it drives the reaction to completion rapidly (typically < 2 hours), minimizing the time the molecule spends in the presence of the base (DIPEA). While −SO2F is stable to DIPEA, prolonged exposure to basic conditions in the presence of adventitious moisture should always be minimized to prevent trace hydrolysis.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

-

Activation: Add HATU (1.1 eq, 0.55 mmol) and DIPEA (2.5 eq, 1.25 mmol) to the solution. Stir at room temperature for 10 minutes to form the active ester intermediate.

-

Conjugation: Add the target amine (1.0 eq, 0.5 mmol) dropwise. Stir the reaction mixture at room temperature for 1–2 hours.

-

Validation Checkpoint 1 (LC-MS): Sample 5 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Crucial: Look for the desired mass [M+H]+ and confirm the absence of the sulfonic acid byproduct [M−F+OH]+ , which would indicate warhead degradation.

-

Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized SuFEx probe.

Protocol B: SuFEx-Mediated Covalent Capture (Protein Labeling)

Objective: To execute the SuFEx click reaction between the synthesized probe and the target protein, forming a permanent covalent linkage.

Causality & Reagent Choice: The reaction is performed in a physiological buffer (e.g., PBS, pH 7.4) to maintain the native folding of the protein. As demonstrated in literature, the denatured protein will not react with the probe, proving that the SuFEx reaction is driven by the 3D spatial arrangement and proximity effect of the active site[2].

Fig 2: Mechanism of context-specific SuFEx covalent capture on a natively folded target protein.

Step-by-Step Methodology:

-

Probe Preparation: Prepare a 10 mM stock solution of the synthesized SuFEx probe in molecular biology grade DMSO.

-

Protein Incubation: Dilute the target protein to a concentration of 1–5 μ M in PBS (pH 7.4). Add the probe stock solution to achieve a final probe concentration of 10–50 μ M (ensuring final DMSO concentration remains ≤ 1% v/v to prevent protein denaturation).

-

Reaction: Incubate the mixture at 37 °C for 2 to 12 hours. The exact time depends on the binding affinity of the pharmacophore and the nucleophilicity of the target residue.

-

Validation Checkpoint 2 (Intact Mass Spectrometry): Remove a 10 μ L aliquot, desalt using a C4 ZipTip, and analyze via Intact Protein ESI-MS.

-

Self-Validation: The molecular weight of the protein should shift by exactly +Mass(Probe)−19.00 Da (accounting for the loss of the Fluorine atom and a proton during the −HF elimination).

-

-

Downstream Analysis: The covalently modified protein can now be subjected to tryptic digest and MS/MS peptide mapping to identify the exact site of modification (the specific Tyr, Lys, or Ser residue).

References

-

Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for drug safety and efficacy. This guide presents an integrated, multi-technique approach, explaining the causality behind experimental choices and providing detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques.

Introduction

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a fluorosulfonyl group, a methoxy group, and a carboxylic acid moiety makes it a versatile building block. The fluorosulfonyl group, in particular, is a key functional group in medicinal chemistry, often used as a covalent warhead for targeted protein inhibition. Accurate and robust analytical characterization is therefore paramount to control its quality as a raw material or intermediate in a drug development pipeline.

This application note details a suite of analytical techniques designed to provide a holistic understanding of the molecule's properties. We will cover methods for assessing purity, identifying potential impurities, confirming chemical structure, and evaluating thermal stability.

Physicochemical Properties Summary

| Property | Value |

| Chemical Structure |  |

| IUPAC Name | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid |

| CAS Number | 383134-85-8[1] |

| Molecular Formula | C₉H₉FO₅S[1] |

| Molecular Weight | 248.23 g/mol |

| Physical Form | Solid[1] |

Integrated Analytical Workflow

A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression from purity assessment to in-depth structural and stability analysis.

Sources

Purification Techniques for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid: Protocols for SuFEx Building Blocks

Executive Summary & Chemical Profiling

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and materials science, the demand for high-purity bifunctional building blocks has surged. 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a highly versatile hub, featuring a reactive fluorosulfonyl (-SO₂F) electrophile and a carboxylic acid (-COOH) handle, separated by an electron-rich 2-methoxyphenyl scaffold.

Purifying this molecule requires a phase-appropriate strategy that respects its orthogonal reactivity. The S(VI)-F bond exhibits remarkable stability toward acidic conditions, neutral water, and mild nucleophiles—the very hallmark of SuFEx hubs (). However, it is highly susceptible to irreversible hydrolysis under strongly basic conditions (e.g., pH > 11). Conversely, the carboxylic acid (pKₐ ~ 4.5) requires basic conditions for deprotonation during liquid-liquid extraction.

As an application scientist, your goal is to exploit the "Goldilocks" pH window: utilizing mild bases that fully deprotonate the carboxylic acid without triggering the hydrolysis of the fluorosulfonyl group into a useless sulfonate byproduct.

Mechanistic Strategy & Workflow

Standard carboxylic acid purifications (e.g., 1M NaOH extraction) will destroy this molecule. Instead, our purification logic relies on three orthogonal techniques tailored to the crude material's scale and complexity:

-

Mild Acid-Base Extraction (LLE): Uses NaHCO₃ (pH 8.3) to selectively ionize the carboxylic acid while preserving the -SO₂F group ().

-

Normal-Phase Flash Chromatography: Employs an acidic modifier (1% Acetic Acid) to suppress the ionization of the carboxylic acid, preventing severe silica streaking and ensuring sharp peak resolution.

-

Recrystallization: Leverages the rigid aromatic structure and hydrogen-bonding network for final polishing.

Figure 1: Decision matrix for the purification of fluorosulfonylated carboxylic acids.

Detailed Experimental Protocols

Protocol A: Mild Acid-Base Liquid-Liquid Extraction (LLE)

Causality Insight: Sodium bicarbonate (NaHCO₃) has a conjugate acid pKₐ of 6.4. This is basic enough to quantitatively deprotonate the phenylacetic acid (pKₐ ~4.5) but mild enough to leave the S(VI)-F bond completely intact.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

-

Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Vent frequently, as CO₂ gas will evolve during the neutralization of the carboxylic acid.

-

Phase Separation: Allow the layers to separate. The target molecule is now in the lower aqueous layer as a water-soluble sodium salt.

-

Self-Validation Checkpoint: Before discarding the organic layer, perform a rapid LC-MS or TLC analysis of both layers. The product mass (m/z 247[M-H]⁻) must be exclusively in the aqueous layer. If present in the organic layer, extraction is incomplete; repeat Step 2.

-

-

Organic Wash: Wash the aqueous layer once with fresh EtOAc to remove non-acidic organic impurities (e.g., unreacted starting materials, neutral byproducts). Discard the organic wash.

-

Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 (verify with pH paper). The solution will become cloudy as the free carboxylic acid precipitates or forms an oil. (Note: The -SO₂F group is highly stable to these acidic conditions).

-

Recovery Extraction: Extract the acidified aqueous layer with EtOAc (3 × 10 mL per gram).

-

Drying & Concentration: Combine the EtOAc extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Normal-Phase Flash Chromatography

Causality Insight: Carboxylic acids hydrogen-bond strongly to the silanol groups on bare silica gel, causing severe band-broadening (streaking). Adding 1% v/v Acetic Acid (AcOH) to the mobile phase protonates the silanol sites and suppresses the ionization of the analyte, ensuring a tight, sharp elution band.

Step-by-Step Methodology:

-

Eluent Preparation: Prepare a solvent system of Hexanes and EtOAc. Add exactly 1% v/v Glacial Acetic Acid to both the weak (e.g., 90:10 Hex/EtOAc) and strong (e.g., 40:60 Hex/EtOAc) mobile phases.

-

Sample Loading: Dry-load the sample to prevent initial streaking. Dissolve the crude in a minimum amount of Dichloromethane (DCM), add silica gel (3× the crude mass), and evaporate to a free-flowing powder. Load this onto the pre-equilibrated column.

-

Gradient Elution: Run a gradient from 10% EtOAc to 60% EtOAc over 10 column volumes. Monitor elution via UV absorption at 254 nm.

-

Fraction Pooling: Combine fractions containing the target compound.

-

Self-Validation Checkpoint: Spot the pooled fractions on a TLC plate and stain with KMnO₄. A single, distinct spot confirms purity. The absence of a "comet tail" validates that the acidic modifier functioned correctly.

-

-

Solvent Removal & Azeotropic Drying: Concentrate the pooled fractions. Because AcOH has a high boiling point (118 °C) and can linger, add 10 mL of Toluene and co-evaporate under reduced pressure. The Toluene/AcOH azeotrope ensures complete removal of the acid without requiring excessive heat that could degrade the molecule.

Protocol C: Recrystallization (Final Polishing)

Causality Insight: For applications requiring >99% purity (e.g., biological assays or precise polymer synthesis), crystallization is superior to chromatography as it actively excludes structurally similar impurities from the crystal lattice.

Step-by-Step Methodology:

-

Dissolution: Place the semi-pure (>90%) compound in a round-bottom flask. Add a minimum volume of boiling EtOAc just until the solid fully dissolves.

-

Anti-Solvent Addition: Remove from heat. While stirring continuously, add hot Hexanes dropwise until the solution reaches the cloud point (the first sign of persistent turbidity).

-

Cooling: Add a single drop of EtOAc to clear the turbidity, then cover the flask and allow it to cool undisturbed to room temperature over 2 hours.

-

Maturation: Transfer the flask to a 4 °C refrigerator for an additional 4 hours to maximize yield.

-

Filtration: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold Hexanes.

-

Self-Validation Checkpoint: Analyze the mother liquor via HPLC. If the product concentration in the mother liquor exceeds 15% of the initial mass, the solvent system was too polar; evaporate the filtrate and recrystallize with a higher Hexanes-to-EtOAc ratio.

-

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of each purification strategy, allowing researchers to select the optimal path based on their specific laboratory constraints.

| Purification Method | Optimal Scale | Expected Purity | Processing Time | Key Advantage | Limitation |

| Mild Acid-Base LLE | >1 Gram | 90 - 95% | 2 - 3 Hours | Highly scalable; low solvent consumption. | Cannot separate acidic byproducts (e.g., unreacted acidic starting materials). |

| Flash Chromatography | 50 mg - 5 g | 95 - 98% | 4 - 6 Hours | Excellent resolution of closely related structural analogs. | High solvent consumption; requires azeotropic removal of AcOH. |

| Recrystallization | >500 mg | >99% | 12 - 24 Hours | Ultimate purity; completely removes trace metals and salts. | Requires >90% initial purity to successfully nucleate. |

References

Application Notes and Protocols: Safe Handling and Use of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Covalent Modifier

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid belongs to the increasingly significant class of sulfonyl fluorides, which have garnered substantial interest in drug discovery and chemical biology. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[1][2] They are generally stable to hydrolysis and reduction, yet can be coaxed to react with nucleophiles, making them excellent candidates for covalent inhibitors and chemical probes.[2][3][4] This compound, featuring both a carboxylic acid moiety and a sulfonyl fluoride group, presents a versatile scaffold for various research applications. The sulfonyl fluoride group can act as a "warhead" to form stable covalent bonds with specific amino acid residues on a protein of interest, such as serine, threonine, tyrosine, and lysine.[4][5][6] This property is harnessed in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

These application notes provide a comprehensive guide to the safe handling, storage, and use of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, grounded in the principles of chemical reactivity and laboratory safety.

Hazard Identification and Risk Assessment

Primary Hazards:

-

Skin and Eye Irritation: Phenylacetic acid derivatives are often classified as skin and eye irritants.[7][8][9] Direct contact with the solid or solutions of the compound may cause redness, itching, and inflammation.

-

Respiratory Tract Irritation: Inhalation of the dust of the solid compound may cause irritation to the respiratory system.[10]

-

Covalent Modification: The sulfonyl fluoride moiety is designed to react with nucleophiles.[5][11] Inadvertent contact with skin or other tissues could lead to unwanted covalent modification of biological macromolecules. While the reactivity of sulfonyl fluorides is generally well-controlled, this potential hazard necessitates careful handling.

Risk Mitigation:

A thorough risk assessment should be performed before commencing any work with this compound. This involves identifying the specific procedures to be undertaken, the quantities of material to be used, and the potential for exposure. Based on this assessment, appropriate control measures, including the use of personal protective equipment (PPE) and engineering controls, should be implemented.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls:

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7][8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) at all times.[12] Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A lab coat should be worn to protect street clothes and skin from accidental spills.

-

Respiratory Protection: If there is a risk of generating significant amounts of dust, a NIOSH-approved respirator may be necessary.[10]